molecular formula C10H9ClF2O2 B7996296 4,5-Difluoro-3-n-propoxybenzoyl chloride

4,5-Difluoro-3-n-propoxybenzoyl chloride

Cat. No.: B7996296
M. Wt: 234.62 g/mol
InChI Key: BUJURYWIJPNIJI-UHFFFAOYSA-N
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Description

4,5-Difluoro-3-n-propoxybenzoyl chloride is a fluorinated aromatic acyl chloride derivative with a propoxy substituent at the 3-position. Its molecular structure combines electron-withdrawing fluorine atoms and an alkoxy group, making it a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or pharmaceuticals. The compound’s unique substitution pattern (fluorine at positions 4 and 5, propoxy at position 3) influences its electronic and steric properties, which are critical for reactivity and downstream applications.

Properties

IUPAC Name

3,4-difluoro-5-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-2-3-15-8-5-6(10(11)14)4-7(12)9(8)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJURYWIJPNIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-n-propoxybenzoyl chloride typically involves the reaction of 4,5-difluoro-3-n-propoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-n-propoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

4,5-Difluoro-3-n-propoxybenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3-n-propoxybenzoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies of 4,5-Difluoro-3-n-propoxybenzoyl chloride are absent in the provided evidence, its structural analogs can be analyzed based on functional groups and substitution patterns:

Table 1: Comparison of Key Benzoyl Chloride Derivatives

Compound Name Substituents Reactivity Profile Commercial Status (2025)
This compound 3-n-propoxy, 4-F, 5-F High (due to F and Cl) Discontinued
3-(4-Bromophenyl)-4-(4-ethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione Bromophenyl, ethoxyphenyl, triazole Moderate (heterocyclic) Discontinued
Benzoyl chloride Unsubstituted High (standard reactivity) Widely available
4-Fluorobenzoyl chloride 4-F Higher than unsubstituted Available

Key Findings:

Fluorine Substitution: The presence of fluorine at positions 4 and 5 in the target compound likely enhances its electrophilicity compared to non-fluorinated analogs like benzoyl chloride. However, steric hindrance from the propoxy group may reduce nucleophilic attack rates relative to simpler fluorinated derivatives (e.g., 4-fluorobenzoyl chloride) .

Alkoxy Group Impact : The n-propoxy substituent introduces steric bulk, which could slow reactions compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This is a common trend in acyl chloride chemistry .

Commercial Accessibility : Both this compound and the triazole derivative listed by CymitQuimica are discontinued, highlighting challenges in procuring specialized fluorinated/heterocyclic intermediates .

Limitations and Recommendations

The lack of direct experimental data in the provided evidence restricts a deeper comparative analysis (e.g., spectroscopic or kinetic studies). Future work should consult specialized databases (e.g., Reaxys, SciFinder) or recent journals focusing on fluorinated acyl chlorides. Synthetic routes for in-house preparation of discontinued compounds may also be explored.

Biological Activity

4,5-Difluoro-3-n-propoxybenzoyl chloride is a synthetic organic compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12ClF2OC_{12}H_{12}ClF_2O. Its structure consists of a benzene ring substituted with two fluorine atoms at the 4 and 5 positions, a propoxy group at the 3 position, and a carbonyl chloride functional group.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₂ClF₂O
Molecular Weight 252.67 g/mol
Melting Point TBD
Solubility Soluble in organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.

Anticancer Activity

A study focusing on related compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism of action may involve inducing apoptosis through the activation of specific signaling pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
TamoxifenMCF-70.5
Other fluorinated derivativesMCF-7TBD

The proposed mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets that modulate metabolic pathways. The presence of the carbonyl chloride group may facilitate nucleophilic attack by cellular components, leading to downstream effects on cell viability.

Toxicological Considerations

While exploring the biological activity of this compound, understanding its toxicity profile is essential. Current literature suggests that related compounds may exhibit low toxicity in normal cells; however, comprehensive studies are needed to establish the safety profile of this compound specifically.

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A synthesis of various derivatives revealed that modifications can enhance cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells.
  • Flavor Profile Analysis : Research into the sensory properties indicated its potential role in flavor enhancement for food science applications.

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